molecular formula C11H15N5O4 B11510489 N-[3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-2-hydroxy-propyl]-formamide

N-[3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-2-hydroxy-propyl]-formamide

Cat. No.: B11510489
M. Wt: 281.27 g/mol
InChI Key: NJDZLBUBZLKKDA-UHFFFAOYSA-N
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Description

N-[3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-2-HYDROXYPROPYL]FORMAMIDE is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-2-HYDROXYPROPYL]FORMAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a purine derivative with a suitable alkylating agent, followed by formylation to introduce the formamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-2-HYDROXYPROPYL]FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The formamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

N-[3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-2-HYDROXYPROPYL]FORMAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-2-HYDROXYPROPYL]FORMAMIDE exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)-2-HYDROXYPROPYL]FORMAMIDE is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]formamide

InChI

InChI=1S/C11H15N5O4/c1-14-9-8(10(19)15(2)11(14)20)16(5-13-9)4-7(18)3-12-6-17/h5-7,18H,3-4H2,1-2H3,(H,12,17)

InChI Key

NJDZLBUBZLKKDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CNC=O)O

Origin of Product

United States

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